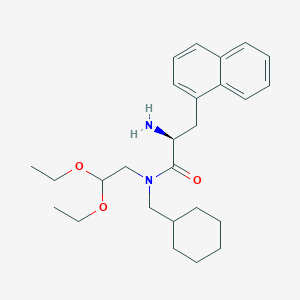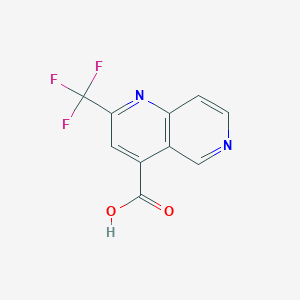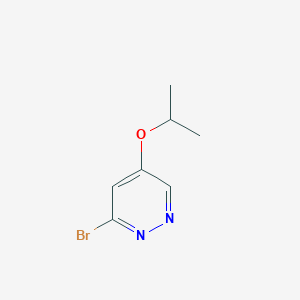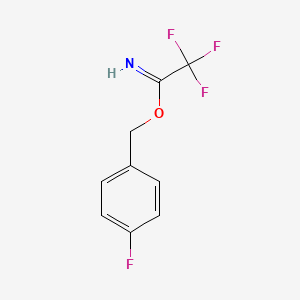
2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the hydrazinyl group and the isopropyl substituent makes this compound particularly interesting for various applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole typically involves the reaction of hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of isopropyl hydrazine with carbon disulfide under basic conditions to form the thiadiazole ring . The reaction is usually carried out in ethanol at room temperature, yielding the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: Similar structure but with a phenyl group instead of an isopropyl group.
2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole: Contains a methoxymethyl group, offering different reactivity and applications.
Uniqueness
2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and targets .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C5H10N4S |
|---|---|
Peso molecular |
158.23 g/mol |
Nombre IUPAC |
(5-propan-2-yl-1,3,4-thiadiazol-2-yl)hydrazine |
InChI |
InChI=1S/C5H10N4S/c1-3(2)4-8-9-5(7-6)10-4/h3H,6H2,1-2H3,(H,7,9) |
Clave InChI |
ZQXKZWZTYFNCTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C(S1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)







![5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13110383.png)
![2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13110391.png)

